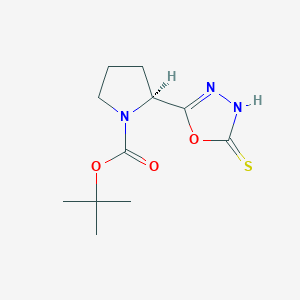![molecular formula C8H3ClF5NO3 B3077328 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene CAS No. 104678-89-9](/img/structure/B3077328.png)
1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene
Overview
Description
1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H3ClF5NO4. It is characterized by the presence of chloro, difluoromethoxy, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is known for its yellow crystalline appearance and significant chemical reactivity due to the presence of these functional groups .
Preparation Methods
The synthesis of 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene can be achieved through various methods. A common synthetic route involves the reaction of 1,1-difluoromethoxybenzene with thionyl chloride, followed by nitration to obtain the target compound . The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure the desired product yield.
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under suitable conditions, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding oxides.
Common reagents used in these reactions include thionyl chloride for chlorination, nitric acid for nitration, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its unique chemical properties and reactivity.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl enhances its reactivity towards nucleophiles. This reactivity allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes[3][3].
Comparison with Similar Compounds
Similar compounds to 1-[Chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene include:
1-[Chloro(difluoro)methoxy]-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-[Chloro(difluoro)methoxy]-2-nitrobenzene: The position of the nitro group affects its chemical properties and reactivity.
1-[Chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene: Lacks the nitro group, leading to different chemical behavior and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5NO3/c9-8(13,14)18-6-2-1-4(15(16)17)3-5(6)7(10,11)12/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZXQDPLDRRLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186523 | |
| Record name | 1-(Chlorodifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104678-89-9 | |
| Record name | 1-(Chlorodifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104678-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chlorodifluoromethoxy)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B3077257.png)





![5-[2-(Trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B3077296.png)


![1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene](/img/structure/B3077321.png)
![1-Chloro-2-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B3077324.png)


![(3aR,6aR)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077345.png)
